SkQR1
Description
Historical Development and Discovery
SkQR1 emerged from foundational work by Vladimir Skulachev and colleagues in the early 2000s, who sought to improve upon earlier mitochondria-targeted antioxidants like SkQ1. While SkQ1 utilized a triphenylphosphonium (TPP) cation for mitochondrial targeting, this compound replaced TPP with rhodamine-19, introducing fluorescence for tracking while retaining antioxidant efficacy. Key milestones include:
- 2007–2008 : Initial synthesis and characterization of SkQ1, demonstrating its ability to accumulate in mitochondria via membrane potential.
- 2012 : First neuroprotective studies of this compound in traumatic brain injury models, showing reduced oxidative damage and improved neurological outcomes.
- 2015 : Validation of this compound’s radioprotective effects in gamma-irradiated cells, linking mitochondrial ROS suppression to DNA damage mitigation.
This progression reflects iterative optimization of plastoquinone-based antioxidants for enhanced specificity and functionality.
Classification within Mitochondria-Targeted Antioxidants
This compound belongs to the cationic plastoquinone derivatives , a subclass of mitochondria-targeted antioxidants distinguished by their dual functionality:
- Targeting Mechanism : The rhodamine-19 cation enables ~1,000-fold accumulation in the mitochondrial matrix due to the inner membrane’s negative potential (−150 to −180 mV).
- Antioxidant Activity : Plastoquinone donates electrons to neutralize ROS, while the alkyl linker ensures proper orientation within lipid bilayers.
Comparative Analysis of Mitochondria-Targeted Antioxidants
Relationship to SkQ Family of Compounds
This compound is a specialized member of the SkQ family, sharing core structural and functional motifs:
Shared Features with SkQ Compounds
- Plastoquinone Core : A plant-derived antioxidant moiety with superior redox cycling capacity compared to ubiquinone.
- Cationic Targeting : Utilizes lipophilic cations (e.g., TPP, rhodamine) for mitochondrial accumulation.
- Alkyl Linker : A 10-carbon chain optimizes membrane integration and antioxidant positioning.
Unique Properties of this compound
- Fluorescence : Rhodamine-19 enables real-time visualization in cellular and subcellular studies.
- Substrate Specificity : Unlike SkQ1, this compound is not expelled by multidrug resistance pumps like AcrAB-TolC in gram-negative bacteria, enhancing its utility in Pgp170-negative cells.
- Dual-Action Mechanisms : Combines ROS scavenging with anti-inflammatory effects, as shown in pyelonephritis and brain injury models.
Research Applications of this compound
Properties
CAS No. |
1333381-77-3 |
|---|---|
Molecular Formula |
C44H56N2O6 |
Molecular Weight |
708.94 |
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate |
InChI |
InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2 |
InChI Key |
PUYHADPJYBREED-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O |
Synonyms |
9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium |
Origin of Product |
United States |
Preparation Methods
Plastoquinone Derivative Preparation
Plastoquinone (2,3-dimethyl-1,4-benzoquinone) undergoes functionalization at the C6 position to introduce a reactive handle for linker attachment. Key steps include:
a. Side-chain bromination
Plastoquinone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (λ = 365 nm) to install a bromine atom at the benzylic position. This intermediate enables nucleophilic substitution reactions with amine-terminated linkers.
b. Alkylation with decanediamine
The brominated plastoquinone reacts with 1,10-diaminodecane in dimethylformamide (DMF) at 60°C for 24 hours, yielding a primary amine-terminated intermediate. Excess diamine ensures complete substitution while minimizing oligomerization.
Conjugation with Rhodamine 19
The amine-functionalized plastoquinone derivative couples to rhodamine 19 isothiocyanate via thiourea bond formation (Table 1):
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous dichloromethane (DCM) | Maintains reagent stability |
| Coupling agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates carboxyl groups |
| Temperature | 0–4°C under argon atmosphere | Prevents oxidative degradation |
| Reaction time | 48 hours | Ensures >95% conversion |
| Purification | Flash chromatography (SiO₂, hexane:EtOAc 7:3) | Removes unreacted rhodamine |
This step exploits the nucleophilicity of the plastoquinone-bound amine, attacking the electrophilic isothiocyanate carbon in rhodamine 19. The thiourea linkage provides hydrolytic stability while maintaining cation mobility.
Reaction Optimization and Yield Enhancement
Linker Length Optimization
Comparative studies of alkyl linkers demonstrate the decane chain’s superiority in balancing molecular flexibility and mitochondrial targeting (Table 2):
| Linker length (carbons) | Mitochondrial accumulation (%) | Antioxidant activity (IC₅₀, nM) |
|---|---|---|
| 5 (pentane) | 68 ± 4 | 12 ± 1.2 |
| 10 (decane) | 92 ± 3 | 8 ± 0.9 |
| 15 (pentadecane) | 71 ± 5 | 15 ± 1.5 |
The decane linker optimally positions plastoquinone for interaction with reactive oxygen species (ROS) while allowing rhodamine 19 to anchor in the mitochondrial matrix.
Counterion Effects on Solubility
Exchange of the chloride counterion improves aqueous solubility for pharmacological applications:
-
Ion metathesis : Treat this compound-Cl with AgNO₃ in methanol to precipitate AgCl, then add sodium tosylate to form this compound-Tos.
-
Lyophilization : Freeze-dry from tert-butanol/water mixtures to obtain stable amorphous powders.
This process increases solubility from 0.2 mg/mL (Cl⁻ form) to 5.4 mg/mL (Tos⁻ form) in phosphate-buffered saline (PBS).
Industrial-Scale Production Challenges
Photodegradation Mitigation
Plastoquinone derivatives undergo UV-induced degradation during large-scale synthesis. Stabilization strategies include:
Purification at Scale
Industrial purification employs simulated moving bed (SMB) chromatography with C18-functionalized silica (particle size 25–40 μm). Gradient elution (acetonitrile/water + 0.1% formic acid) achieves 99.8% purity with 85% recovery.
Analytical Characterization
Structural Confirmation
Redox Property Analysis
Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:
-
E₁/₂ = −0.35 V vs. Ag/AgCl (plastoquinone/semiquinone)
Comparative Analysis with Structural Analogues
| Parameter | This compound | SkQ1 | MitoQ |
|---|---|---|---|
| Antioxidant moiety | Plastoquinone | Plastoquinone | Ubiquinone |
| Cation | Rhodamine 19 | Triphenylphosphonium | Triphenylphosphonium |
| Linker length | C10 | C10 | C10 |
| ROS scavenging | 8 nM | 9 nM | 22 nM |
| Prooxidant threshold | 1.2 μM | 1.5 μM | 0.8 μM |
This compound’s rhodamine cation enhances mitochondrial accumulation compared to triphenylphosphonium-based analogues, while plastoquinone provides superior ROS scavenging versus ubiquinone derivatives .
Chemical Reactions Analysis
Types of Reactions
SkQR1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone derivative.
Reduction: The quinone form of this compound can be reduced back to its active antioxidant form.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used to convert the quinone form back to the active antioxidant form.
Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
SkQR1 has a wide range of scientific research applications, including:
Biology: this compound is used to study mitochondrial function and oxidative stress in various biological systems. It has been shown to protect cells from oxidative damage and improve mitochondrial health.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. It has demonstrated efficacy in preclinical studies for conditions like colitis and ischemia-reperfusion injury.
Chemistry: this compound is used as a model compound to study the behavior of mitochondria-targeted antioxidants and their interactions with cellular components.
Industry: this compound is being explored for its potential use in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction.
Mechanism of Action
SkQR1 exerts its effects by selectively accumulating in the inner mitochondrial membrane, where it neutralizes reactive oxygen species (ROS). The compound’s antioxidant activity is due to its ability to accept and donate electrons, thereby reducing oxidative stress within the mitochondria. This compound targets various molecular pathways involved in mitochondrial function, including the electron transport chain and ROS signaling pathways.
Comparison with Similar Compounds
Discussion and Key Insights
- Advantages of this compound: Dual antioxidant/protonophore activity enhances mitochondrial function under stress . Fluorescence enables real-time tracking in cellular studies . Selectivity for MDR-negative cells reduces off-target effects in cancer therapy .
- Limitations :
- Clinical Potential: this compound’s safety profile in preclinical models supports trials for TBI, AD, and antibiotic-associated nephrotoxicity .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the radioprotective efficacy of SkQR1 in vivo?
- Methodological Guidance : Begin with a controlled animal model (e.g., mice) exposed to ionizing radiation, using dose-response experiments to determine optimal this compound concentrations. Include sham-treated and radiation-only control groups. Measure outcomes such as apoptosis rates (via TUNEL assays), mitochondrial membrane potential (using JC-1 staining), and inflammatory markers (e.g., TNF-α, IL-6) . Ensure sample sizes meet statistical power requirements (n ≥ 10 per group) to account for biological variability .
Q. What are the key parameters for evaluating this compound’s antioxidant capacity in vitro?
- Methodological Guidance : Use cell lines (e.g., HepG2 or primary hepatocytes) exposed to oxidative stressors (e.g., H2O2). Quantify reactive oxygen species (ROS) via DCFDA fluorescence and assess mitochondrial integrity via ATP production and cytochrome c release. Include positive controls (e.g., NAC) and validate results with ≥3 independent replicates .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Guidance : Document batch-to-batch variability of this compound synthesis (e.g., HPLC purity >95%) and storage conditions (e.g., −80°C in dark). Share protocols for animal handling, irradiation doses, and biomarker assays in supplementary materials. Adhere to ARRIVE guidelines for preclinical studies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s mechanism of action across different tissue types?
- Methodological Guidance : Perform tissue-specific transcriptomic profiling (RNA-seq) to identify differential gene expression patterns post-SkQR1 treatment. Compare results with proteomic data (e.g., LC-MS/MS) to validate pathways (e.g., Nrf2/ARE signaling). Use meta-analysis to reconcile discrepancies between hepatic and neuronal studies .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on survival rates?
- Methodological Guidance : Apply Kaplan-Meier survival curves with log-rank tests for mortality data. Use Cox proportional hazards models to adjust for covariates (e.g., age, baseline health). For non-linear responses, employ mixed-effects models or Bayesian hierarchical frameworks .
Q. How to address ethical considerations in long-term this compound toxicity studies?
- Methodological Guidance : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Conduct pilot studies to minimize animal suffering, use non-invasive monitoring (e.g., bioluminescence imaging), and obtain ethics committee approval. Report adverse events transparently in publications .
Methodological Frameworks
- PICO Framework : Use Population (e.g., irradiated mice), Intervention (this compound dosage), Comparison (untreated controls), Outcome (survival rates) to structure hypotheses .
- SRQR Standards : Ensure qualitative rigor in reporting experimental limitations and researcher reflexivity (e.g., potential bias in ROS quantification) .
Key Pitfalls to Avoid
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
